Gentian Violet B
Overview
Description
Gentian Violet B, also known as Crystal Violet or Methyl Violet 10B, is a triarylmethane dye . It belongs to the group of medicines called antifungals . It is used to prevent various infections, including fungal and bacterial infections . It is also used to treat some types of fungus infections inside the mouth (thrush) and of the skin .
Molecular Structure Analysis
The chemical formula of Gentian Violet B is C24H28ClN3 . It is a triphenylmethane dye, meaning it has three phenyl (aromatic) rings attached to a central carbon atom .Chemical Reactions Analysis
In aqueous solutions, Gentian Violet B dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells .Physical And Chemical Properties Analysis
Gentian Violet B is known for its deep violet or purple color . It is typically soluble in water, which makes it suitable for use as a water-soluble dye . It also exhibits fluorescence under certain conditions .Scientific Research Applications
Antimicrobial and Antifungal Applications
Gentian Violet (GV) has a long history as a medicinal agent, with its utility extending beyond its historical uses as an antibacterial and antifungal agent. Recent discoveries highlight its potential as an antitypranosomal and antiviral agent, as well as its anti-angiogenic properties. Novel targets of GV include NADPH oxidase in mammalian cells and thioredoxin reductase 2 in bacterial, fungal, and parasitic cells, broadening its applications in the 21st century (Maley & Arbiser, 2013).
Applications in Poultry Feed
Gentian violet has been studied for its effect as a fungal inhibitor in poultry feed. Its effectiveness against various fungal species, including Aspergillus flavus and Candida albicans, has been demonstrated, showing superior antifungal activity compared to other chemicals (Chen & Day, 1974).
Wound Healing Properties
Gentian violet has shown promise in the treatment of radiation-induced moist desquamation wounds. A study comparing its effects with hydrocolloid dressings found it significantly decreased wound size and reduced wound pain, despite lower ratings for dressing comfort and aesthetic acceptance (Mak et al., 2000).
Antitumor Effects
In a notable case report, a patient with primary cutaneous diffuse B-cell lymphoma was treated with intralesional gentian violet. This treatment led to complete resolution of the patient's lesion, hypothesizing that gentian violet caused signaling changes in the lymphoma, allowing for immune clearance (Rao et al., 2018).
Use in Dermatology
A review of the use of gentian violet in dermatology practice highlighted its various applications, including its effectiveness against methicillin-resistant Staphylococcus aureus-colonized skin lesions, potential in treating oral thrush in AIDS patients, and applications in wound healing for burn wounds and atopic dermatitis (Pona et al., 2020).
properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBTTPUYRGXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
603-47-4, 71143-08-3 | |
Record name | Benzenamine, 4,4′-[[4-(methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71143-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90943876 | |
Record name | Methyl Violet 2BN200 | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA, Violet paste with an odor like ammonia; [MSDSonline], Dark green powder; [Alfa Aesar MSDS], Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |
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Record name | C.I. Pigment Violet 3 | |
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URL | https://haz-map.com/Agents/4105 | |
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Record name | Gentian Violet B | |
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URL | https://haz-map.com/Agents/14395 | |
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Record name | Methyl violet | |
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URL | https://haz-map.com/Agents/15551 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Methyl violet | |
CAS RN |
603-47-4, 1325-82-2 | |
Record name | Gentian Violet B | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603474 | |
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Record name | Gentian Violet B | |
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Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methyl Violet 2BN200 | |
Source | EPA DSSTox | |
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Record name | 4-[[4-(dimethylamino)phenyl][4-(methylimino)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylaniline monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.130 | |
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Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.080 | |
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Record name | METHYL VIOLET 2B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z44MJ9SB | |
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Record name | C.I. PIGMENT VIOLET 3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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